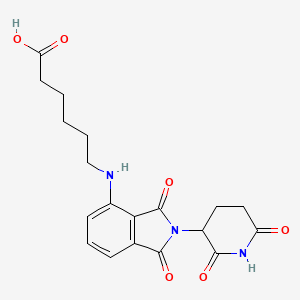

Pomalidomide 4'-alkylC5-acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

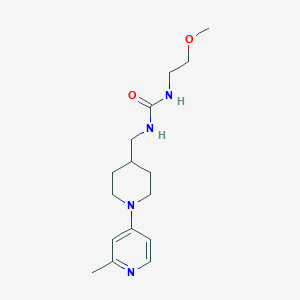

Pomalidomide 4’-alkylC5-acid is a functionalized cereblon ligand for PROTAC® research and development . It incorporates an E3 ligase ligand plus an alkylC5 linker with a terminal carboxylic acid ready for conjugation to a target protein ligand . It is part of a range of functionalized tool molecules for PROTAC R&D .

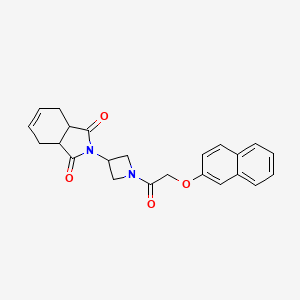

Molecular Structure Analysis

The molecular structure of Pomalidomide 4’-alkylC5-acid is confirmed by NMR spectroscopy . The chemical name for this compound is 6-[[2-(2,6-Dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]amino]hexanoic acid .Physical and Chemical Properties Analysis

The physical and chemical properties of Pomalidomide 4’-alkylC5-acid were determined using NMR spectroscopy, differential scanning calorimetry, and x-ray powder diffraction . The solubility of the API was determined in aqueous solutions of salts, acids, and bases with different pH values and in a wide range of organic solvents with different polarities at different temperatures .Scientific Research Applications

1. Mechanisms of Action in Hematological Malignancies

Pomalidomide, along with lenalidomide, is identified as an immunomodulatory drug with significant potency in treating various hematological malignancies. These compounds, by modifying the chemical structure of thalidomide, have shown to improve potency and reduce adverse effects. Pomalidomide has demonstrated immunomodulatory effects impacting both cellular and humoral components of the immune system, along with anti-angiogenic properties. These attributes contribute to its effectiveness against conditions like multiple myeloma and potentially other neoplastic diseases, hinting at a spectrum of action sites (Kotla et al., 2009).

2. Impact on Tumor Microenvironment

Research has indicated pomalidomide's significant therapeutic activity against CNS lymphoma in murine models, which is partly attributed to its major impact on the tumor microenvironment. The study showed pomalidomide's ability to modify the immune microenvironment by increasing macrophages and natural killer cells while decreasing M2-polarized tumor-associated macrophages, shifting them towards an M1 polarization. These findings suggest pomalidomide's role in modulating the tumor microenvironment, contributing to its anti-cancer activity (Li et al., 2013).

3. Inhibition of T Regulatory Cells

Lenalidomide and pomalidomide have been shown to inhibit the proliferation and function of T regulatory cells, which play a crucial role in immune evasion by tumor cells. The drugs' ability to suppress the growth of FOXP3 positive CTLA-4 positive CD25high CD4+ T regulatory cells and their suppressor function suggests an avenue through which pomalidomide enhances the immune system's ability to combat cancer. This mechanism can partially explain the observed adjuvant properties of pomalidomide and its potential in overcoming barriers to tumor-specific immunity in cancer patients (Galustian et al., 2009).

4. Pharmacokinetic Studies

Pomalidomide's pharmacokinetics have been the subject of extensive research to optimize its clinical application. Studies have developed sensitive and validated methods for the high-throughput determination of pomalidomide in human plasma, facilitating pharmacokinetic analyses. Such research supports the drug's dosing strategies and therapeutic monitoring, ensuring efficacy and safety in clinical settings (Shu et al., 2021).

5. Identification of Related Substances

In the manufacturing and quality control of pomalidomide, identifying and characterizing related substances is crucial. Studies utilizing hyphenated LC-MS techniques have successfully separated, identified, and characterized pomalidomide's related substances, including degradation products and process-related impurities. This research is vital for optimizing pomalidomide's manufacturing process and ensuring the production of safe medicine (Lu et al., 2015).

Properties

IUPAC Name |

6-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6/c23-14-9-8-13(17(26)21-14)22-18(27)11-5-4-6-12(16(11)19(22)28)20-10-3-1-2-7-15(24)25/h4-6,13,20H,1-3,7-10H2,(H,24,25)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHDGJCYBZWKCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2669428.png)

![N-[2-(5-Acetamido-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2669429.png)

![2-(1-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6-(thiophen-2-yl)pyridazin-3(2H)-one](/img/structure/B2669432.png)

![N-(5-chloro-2-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2669435.png)

![N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2669436.png)

![N-(3-fluorophenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2669441.png)

![7-(4-ethoxybenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2669443.png)

![3-[(4-chlorobenzyl)thio]-1-(2-oxo-2-piperidin-1-ylethyl)-1H-indole](/img/structure/B2669451.png)